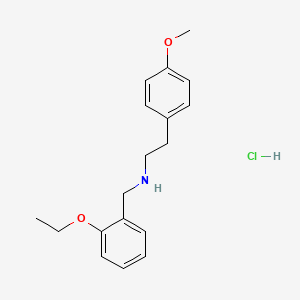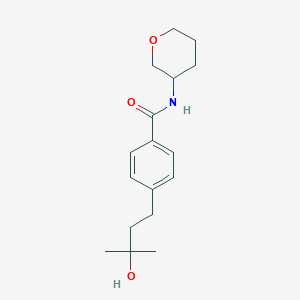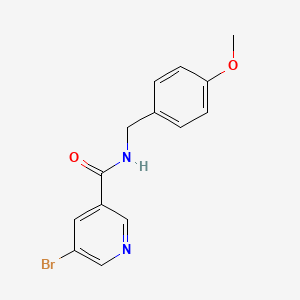![molecular formula C20H22N4O B5375226 N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2,5-dimethylpyrimidin-4-amine](/img/structure/B5375226.png)
N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2,5-dimethylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2,5-dimethylpyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. It is commonly known as DMXAA or ASA404. DMXAA has gained significant attention in the scientific research community due to its potential therapeutic applications, particularly in cancer treatment. In
Wirkmechanismus
DMXAA exerts its anti-tumor activity by activating the immune system and inducing the production of cytokines, particularly tumor necrosis factor alpha (TNF-α). TNF-α induces tumor necrosis by disrupting the blood supply to the tumor. DMXAA also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). Moreover, DMXAA has been found to activate the transcription factor nuclear factor-kappa B (NF-κB), which plays a key role in regulating the immune response.
Biochemical and Physiological Effects:
DMXAA has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce the production of cytokines, particularly TNF-α, interleukin-6 (IL-6), and interferon-gamma (IFN-γ). DMXAA has also been found to inhibit angiogenesis by reducing the expression of VEGF. Moreover, DMXAA has been found to activate NF-κB, which plays a key role in regulating the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
DMXAA has several advantages for lab experiments. It is readily available and can be synthesized through a multi-step reaction process. Moreover, it exhibits potent anti-tumor activity and can enhance the effectiveness of chemotherapy and radiotherapy. However, DMXAA also has several limitations for lab experiments. It exhibits low solubility in water and is unstable in solution. Moreover, it exhibits dose-dependent toxicity and can cause adverse effects in animal models.
Zukünftige Richtungen
DMXAA has several potential future directions for scientific research. It can be further studied for its potential therapeutic applications in cancer treatment, particularly in combination with chemotherapy and radiotherapy. Moreover, it can be studied for its anti-viral and anti-inflammatory properties. Furthermore, DMXAA can be further modified to improve its solubility and stability in solution and reduce its toxicity.
Synthesemethoden
DMXAA can be synthesized through a multi-step reaction process. The first step involves the reaction of 2,6-dimethylphenol with 3-bromopyridine to form 2-(2,6-dimethylphenoxy)pyridine. The second step involves the reaction of 2-(2,6-dimethylphenoxy)pyridine with 2,5-dimethylpyrimidine-4-carboxylic acid to form N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2,5-dimethylpyrimidin-4-amine.
Wissenschaftliche Forschungsanwendungen
DMXAA has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. It has been found to exhibit anti-tumor activity by inducing tumor necrosis and inhibiting angiogenesis. DMXAA has also been shown to enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment. Moreover, it has been found to exhibit anti-viral and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-2,5-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-13-7-5-8-14(2)18(13)25-20-17(9-6-10-21-20)12-23-19-15(3)11-22-16(4)24-19/h5-11H,12H2,1-4H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCQNCJKSYDIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CNC3=NC(=NC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{2-[4-(allyloxy)-3-methoxyphenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5375157.png)
![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1'-methyl-1H,1'H-2,2'-biimidazole](/img/structure/B5375164.png)
![2-(9-methyl-3,9-diazaspiro[5.6]dodec-3-yl)quinoline-4-carboxylic acid](/img/structure/B5375171.png)
![5-{[4-(butylamino)-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]carbonyl}-2-methylpyrimidin-4(3H)-one](/img/structure/B5375181.png)
![N-allyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5375189.png)
![N-[1-(4-methylphenyl)propyl]propanamide](/img/structure/B5375194.png)
![2-[2-(2-methoxyphenyl)vinyl]-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5375199.png)
![2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-N,N-diethylacetamide](/img/structure/B5375200.png)


![(3S*,4R*)-3-methoxy-1-[(2'-methylbiphenyl-3-yl)carbonyl]piperidin-4-amine](/img/structure/B5375232.png)
![2-(1H-benzimidazol-2-yl)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5375235.png)
